N-[3-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]-2-methoxybenzamide
Description
N-[3-(3,4-Dimethoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]-2-methoxybenzamide is a synthetic chromene (coumarin) derivative characterized by a 4-oxo-4H-chromen core substituted with a 3,4-dimethoxyphenyl group at position 3, a methyl group at position 8, and a 2-methoxybenzamide moiety at position 2. This compound’s structure integrates multiple functional groups, including methoxy substituents and a benzamide linkage, which are known to influence biological activity in related molecules.
Properties
IUPAC Name |
N-[3-(3,4-dimethoxyphenyl)-8-methyl-4-oxochromen-2-yl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO6/c1-15-8-7-10-18-23(28)22(16-12-13-20(31-3)21(14-16)32-4)26(33-24(15)18)27-25(29)17-9-5-6-11-19(17)30-2/h5-14H,1-4H3,(H,27,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBOFPQQCXJUTGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C(=C(O2)NC(=O)C3=CC=CC=C3OC)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]-2-methoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through a condensation reaction between 3,4-dimethoxybenzaldehyde and 4-hydroxycoumarin in the presence of a base such as sodium hydroxide.
Introduction of the Phenyl Group: The phenyl group is introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst.
Formation of the Benzamide Group: The final step involves the reaction of the intermediate product with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the benzamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]-2-methoxybenzamide undergoes various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the chromen-4-one core can be reduced to form the corresponding alcohol.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[3-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]-2-methoxybenzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of various functional compounds.
Mechanism of Action
The mechanism of action of N-[3-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is known to:
Inhibit Enzymes: It can inhibit enzymes such as tyrosinase, which is involved in melanin synthesis.
Modulate Signaling Pathways: It can modulate signaling pathways involved in inflammation and cell proliferation.
Induce Apoptosis: It can induce apoptosis in cancer cells through the activation of caspases and other apoptotic proteins.
Comparison with Similar Compounds
Structural Analogues in Antioxidant Activity
The presence of methoxy and dimethoxy groups on aromatic rings is strongly associated with enhanced antioxidant capacity. For example, curcumin analogs such as (E)-2-(3,4-dimethoxybenzylidene)-5-((E)-3-(3,4-dimethoxyphenyl)acryloyl)cyclopentanone (3e) exhibit potent free radical scavenging activity due to their electron-donating methoxy substituents .
Table 1: Antioxidant Activity of Structurally Related Compounds
Enzyme Inhibition Potential
Methoxy-substituted compounds often demonstrate inhibitory effects on enzymes such as angiotensin-converting enzyme (ACE) and tyrosinase. The curcumin derivative 3d (4-hydroxy-3-methoxy substitution) showed the highest ACE inhibition in its class, while 2e (3,4-dimethoxy substitution) exhibited potent tyrosinase and HIV-1 protease inhibition . The target compound’s 2-methoxybenzamide group may similarly interact with enzyme active sites, particularly if the benzamide moiety participates in hydrogen bonding or π-π stacking. However, the absence of an α,β-unsaturated ketone (a key feature in curcumin analogs) might limit its efficacy compared to these derivatives.
Table 2: Enzyme Inhibition Profiles
Table 3: Cytotoxicity Data
| Compound | Cell Line Tested | Cytotoxicity (IC50) |
|---|---|---|
| Target Compound | Not reported | Not reported |
| Curcumin analog 3e | Normal human lung cells | >100 μM (non-toxic) |
Biological Activity
N-[3-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]-2-methoxybenzamide is a synthetic compound belonging to the chromen-4-one derivatives, which has attracted attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in medicinal chemistry.
Synthesis Overview
The synthesis of this compound typically involves several key steps:
- Formation of the Chromen-4-one Core : This is achieved through a condensation reaction between 3,4-dimethoxybenzaldehyde and 4-hydroxycoumarin in the presence of a base like sodium hydroxide.
- Introduction of the Dimethoxyphenyl Group : The phenyl group is introduced via a Suzuki-Miyaura coupling reaction.
- Formation of the Benzamide Moiety : The final step involves reacting the intermediate with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine to yield the benzamide.
Antioxidant Properties
Research indicates that compounds similar to this compound exhibit significant antioxidant activity. This property is crucial for neutralizing free radicals and preventing oxidative stress, which is linked to various diseases including cancer and cardiovascular disorders.
Anticancer Activity
Several studies have investigated the anticancer potential of this compound. It has been shown to:
- Induce Apoptosis : The compound activates apoptotic pathways in cancer cells, particularly through caspase activation, leading to programmed cell death.
- Inhibit Tumor Growth : In vitro studies demonstrated that it effectively inhibits the proliferation of various cancer cell lines .
Antimicrobial Activity
This compound also exhibits antimicrobial properties. It has been tested against both Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It inhibits key enzymes involved in melanin synthesis (e.g., tyrosinase), which may have implications for skin-related disorders.
- Modulation of Signaling Pathways : The compound modulates pathways related to inflammation and cell proliferation, potentially reducing inflammatory responses and tumor growth.
- Induction of Apoptosis : Activation of caspases and other apoptotic proteins leads to cell death in cancerous cells.
Research Findings and Case Studies
A summary of relevant findings from recent studies on this compound is presented in the table below:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antioxidant Activity | Demonstrated significant free radical scavenging ability. |
| Study 2 | Anticancer Activity | Induced apoptosis in breast cancer cells with IC50 values indicating potency. |
| Study 3 | Antimicrobial Activity | Effective against MRSA and E. coli strains with minimum inhibitory concentrations (MIC) reported. |
Q & A
Q. What are the optimal reaction conditions for synthesizing N-[3-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]-2-methoxybenzamide to maximize yield and purity?
Methodological Answer: Synthesis protocols for structurally analogous chromenone-benzamide derivatives suggest using stepwise coupling reactions. For example, triazine-based intermediates (e.g., 1,3,5-triazin-2-yl derivatives) can be synthesized at 45°C with stoichiometric equivalents of reactants in polar aprotic solvents like DMF or DCM. Yield optimization often requires controlled heating (e.g., 45–50°C for 1–2 hours) and purification via column chromatography (hexane/EtOH gradients). NMR monitoring (e.g., H, C) is critical for tracking intermediate formation .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- H NMR (200–400 MHz): Resolves methoxy groups (δ 3.7–3.9 ppm) and aromatic protons from chromenone and benzamide moieties (δ 6.8–8.2 ppm). Multiplicity patterns confirm substitution positions .
- IR Spectroscopy: Detects carbonyl stretches (C=O, ~1650–1750 cm) and amide bonds (N–H, ~3300 cm) .
- Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns, particularly for nitro/methoxy substituents .
Advanced Research Questions
Q. How can computational modeling be integrated with experimental data to predict the compound’s bioactivity?
Methodological Answer:
- Molecular Docking: Use software like AutoDock Vina to simulate interactions with biological targets (e.g., kinases, receptors). Compare binding affinities with analogs lacking methoxy/nitro groups to identify critical substituents .
- QSAR Analysis: Train models on datasets of chromenone derivatives to correlate structural features (e.g., substituent electronegativity, steric bulk) with activity metrics (e.g., IC) .
- MD Simulations: Assess stability of ligand-target complexes over 100-ns trajectories to prioritize candidates for in vitro validation .
Q. What strategies are recommended for resolving discrepancies in fluorescence intensity data across different solvent systems?
Methodological Answer:
- Solvent Polarity Screening: Test solvents (e.g., DMSO, EtOH, water) to evaluate solvatochromic effects. Polar solvents often enhance fluorescence via reduced non-radiative decay .
- pH Titration: Adjust pH (2–12) to probe protonation states of chromenone’s carbonyl and nitro groups, which influence emission spectra .
- Quantum Yield Calculation: Normalize intensity data using reference standards (e.g., quinine sulfate) to isolate solvent-specific quenching effects .
Q. How to design experiments to elucidate the mechanism of action in biological systems?
Methodological Answer:
Q. How do structural modifications (e.g., nitro group removal) impact solubility and reactivity?
Methodological Answer:
- Comparative SAR Studies: Synthesize analogs lacking the 8-nitro group (e.g., 8-H or 8-OMe derivatives). Measure logP (HPLC) to quantify hydrophobicity shifts and aqueous solubility .
- Reactivity Profiling: Use DFT calculations (Gaussian 09) to compare HOMO/LUMO energies, predicting electron-deficient regions prone to nucleophilic attack .
Data Contradiction Analysis
Q. How should conflicting bioactivity data between in vitro and in vivo studies be interpreted?
Methodological Answer:
- Pharmacokinetic Profiling: Measure plasma stability (e.g., half-life in rodent serum) and metabolite identification (LC-MS/MS) to assess bioavailability limitations .
- Tissue Penetration Studies: Use radiolabeled compound (e.g., C) to quantify accumulation in target organs vs. plasma .
- Dose-Response Reevaluation: Adjust in vivo dosing regimens to align with in vitro effective concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
